3-Hexadecenoic acid, (3E)-
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Overview
Description
3-Hexadecenoic acid, (3E)-: is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 . It is characterized by a trans-double bond at the 3-position, making it a trans-3-hexadecenoic acid . This compound is found in various plant species and is known for its role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecenoic acid, (3E)- typically involves the use of fatty acid methyl esters as starting materials. These esters are converted to corresponding amides by incubation with 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. The resulting amides are then treated with trifluoroacetic anhydride under mild conditions to form the desired 3-Hexadecenoic acid, (3E)- .
Industrial Production Methods: Industrial production of 3-Hexadecenoic acid, (3E)- is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecenoic acid, (3E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Dihalogenated fatty acids.
Scientific Research Applications
3-Hexadecenoic acid, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of unsaturated fatty acids in various chemical reactions.
Biology: It plays a role in the study of plant metabolism and the biosynthesis of fatty acids in plants.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its impact on human health.
Mechanism of Action
The mechanism of action of 3-Hexadecenoic acid, (3E)- involves its incorporation into biological membranes, where it influences membrane fluidity and function. It is also involved in the biosynthesis of other fatty acids and lipids, acting as a precursor in various metabolic pathways . The trans-double bond at the 3-position plays a crucial role in its biological activity, affecting its interaction with enzymes and other molecular targets .
Comparison with Similar Compounds
Palmitoleic acid (cis-9-hexadecenoic acid): Unlike 3-Hexadecenoic acid, (3E)-, palmitoleic acid has a cis-double bond at the 9-position.
Sapienic acid (cis-6-hexadecenoic acid): This compound has a cis-double bond at the 6-position, differing in both position and configuration from 3-Hexadecenoic acid, (3E)-.
Uniqueness: 3-Hexadecenoic acid, (3E)- is unique due to its trans-double bond at the 3-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hexadecenoic acids and influences its reactivity and function in biological systems .
Properties
CAS No. |
1686-10-8 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
InChI Key |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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